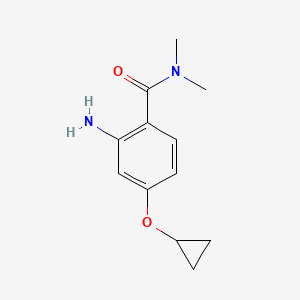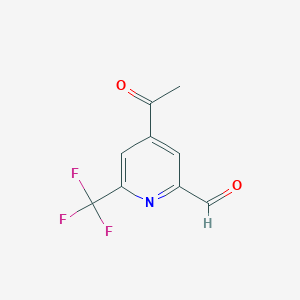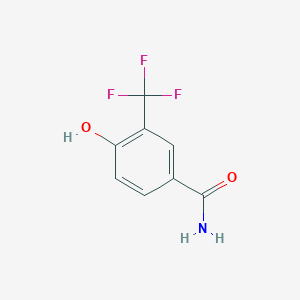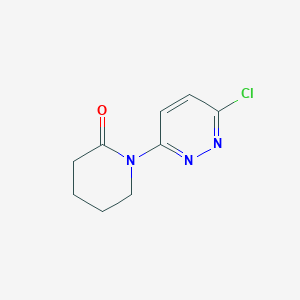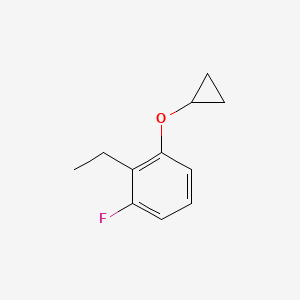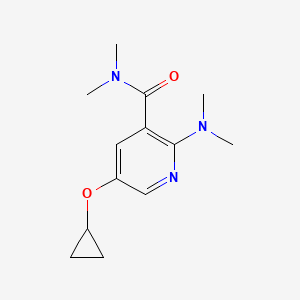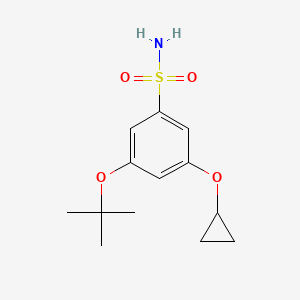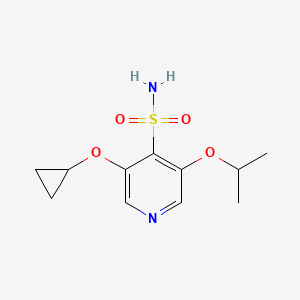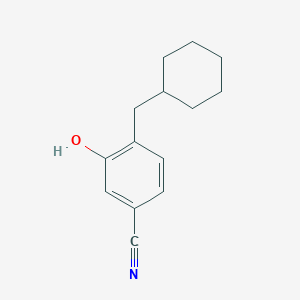
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is an organic compound that features a benzene ring substituted with a hydroxy group and a nitrile group, along with a cyclohexylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzonitrile and cyclohexylmethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 3-hydroxybenzonitrile reacts with cyclohexylmethyl bromide to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexylmethyl)-3-oxobenzonitrile.
Reduction: Formation of 4-(Cyclohexylmethyl)-3-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethyl)-3-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexylmethyl)-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-aminobenzonitrile: Similar structure but with an amino group instead of a hydroxy group.
4-(Cyclohexylmethyl)-3-chlorobenzonitrile: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
4-(Cyclohexylmethyl)-3-hydroxybenzonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential applications. The cyclohexylmethyl group adds to its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-(cyclohexylmethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8H2 |
Clave InChI |
LGTADFARLVJYBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2=C(C=C(C=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


